Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl

CAS No.: 65087-17-4

Cat. No.: VC18435959

Molecular Formula: C16H18S2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65087-17-4 |

|---|---|

| Molecular Formula | C16H18S2 |

| Molecular Weight | 274.4 g/mol |

| IUPAC Name | 1-[(2,3-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |

| Standard InChI | InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3 |

| Standard InChI Key | FUKWNYMTHBJUBG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)SSC2=CC(=CC(=C2)C)C)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity

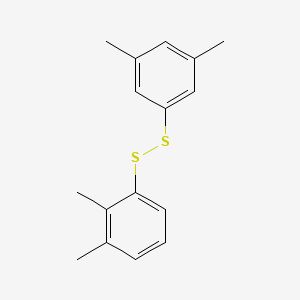

2,3-Dimethylphenyl 3,5-dimethylphenyl disulfide belongs to the class of aromatic disulfides, where two methyl-substituted phenyl groups are connected by a sulfur-sulfur bond. The IUPAC name, 1-[(2,3-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene, reflects the substitution patterns on the aromatic rings .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 65087-17-4 |

| Molecular Formula | |

| Molecular Weight | 274.4 g/mol |

| InChI Key | FUKWNYMTHBJUBG-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)SSC2=CC(=CC(=C2)C)C)C |

| Appearance | Liquid or white powder (varies by supplier) |

| Purity | ≥99% (industrial grade) |

The compound’s structure has been validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry . The disulfide bond () is central to its reactivity, enabling participation in redox and substitution reactions.

Synthesis and Industrial Production

Industrial Manufacturing

Industrial production scales this process using cost-effective oxidants like molecular oxygen or metal catalysts. Chinese suppliers dominate the market, with companies like Zibo Hangyu Biotechnology and Bluecrystal Chem-Union offering bulk quantities (≥1 metric ton) at competitive prices . Key challenges include minimizing byproducts (e.g., sulfoxides) and ensuring high purity for pharmaceutical applications.

Chemical Reactivity and Functional Transformations

Disulfide Bond Reactivity

The bond is susceptible to cleavage under reducing or oxidizing conditions:

-

Reduction: Sodium borohydride () or lithium aluminum hydride () converts the disulfide to thiols:

-

Oxidation: Strong oxidants like peracetic acid form sulfonic acids:

Electrophilic Substitution

The electron-rich aromatic rings undergo halogenation or nitration. For instance, bromination in the presence of yields brominated derivatives, which are intermediates in agrochemical synthesis .

Applications in Research and Industry

Pharmaceutical Intermediates

Suppliers highlight its role in synthesizing antifungal agents and surfactants . The disulfide’s ability to modulate redox signaling pathways makes it a candidate for studying oxidative stress in cellular models.

Agrochemical Development

As a precursor to pesticides, its derivatives disrupt enzymatic activity in pests via thiol-disulfide exchange. For example, analogues inhibit glutathione reductase in insects, leading to oxidative damage .

Material Science

The compound’s stability and sulfur content make it useful in vulcanizing rubber and producing sulfur-containing polymers. These materials exhibit enhanced thermal resistance and mechanical properties.

Future Research Directions

-

Mechanistic Studies: Elucidate its role in redox biology using knockout cellular models.

-

Derivatization: Explore novel derivatives with enhanced bioactivity for drug discovery.

-

Green Synthesis: Develop catalytic methods to reduce reliance on hazardous oxidants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume